5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOPTJPBJXSUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antibacterial Activity : Research indicates that derivatives of triazole compounds can inhibit bacterial growth effectively. In particular, studies have shown that compounds with piperazine moieties demonstrate enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7). Studies suggest that specific substituents on the triazole ring can enhance cytotoxicity .
- Anti-inflammatory Effects : Recent investigations into the anti-inflammatory potential of triazole derivatives have shown promise in inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells. These findings suggest a pathway for developing new anti-inflammatory agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine, it is beneficial to compare it with other triazole derivatives:
| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High (MCF-7) | Significant |
| 3,5-bis(4-chlorophenyl)-1H-1,2,4-triazole | High | Moderate | Low |
| 5-(2-amino-thiazol-4-yl)-triazole derivatives | High | Low | Moderate |
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus, revealing that compounds similar to this compound exhibited comparable or superior activity to standard antibiotics .
- Study on Anticancer Activity : Research focusing on triazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The study highlighted that modifications at the piperazine position could enhance the anticancer activity of similar compounds .
- Anti-inflammatory Research : Another investigation assessed the ability of triazole derivatives to inhibit cytokine production in vitro. The results indicated that certain derivatives could reduce inflammation markers significantly .
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the piperazine or triazole rings. Below is a detailed analysis of key analogs, supported by molecular data and inferred biological implications:
Substituent Variations on the Piperazine Ring
Substituent Variations on the Triazole Ring
Key Structural and Functional Insights
- Halogen Effects: The 4-chlorophenyl substituent in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-amine, 244.30 g/mol ). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in antifungal agents .
- Fluorinated analogs are often pursued to optimize pharmacokinetics .
Biological Activity
5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of piperazine derivatives and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C12H15ClN6
- Molecular Weight : 278.74 g/mol
- CAS Number : 339021-20-4
- Structure : The compound features a piperazine ring substituted with a 4-chlorophenyl group and a triazole ring, which are key to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A common synthetic route includes:
- Preparation of Protected 1,2-Diamines : Reacting 1,2-diamines with sulfonium salts under basic conditions.
- Cyclization Reaction : The protected diamines undergo intramolecular cyclization to form the desired triazole derivative .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound:
- Cytotoxicity Studies : In vitro assays indicate that related piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values as low as 2.32 µg/mL for highly active derivatives .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-[4-(Chlorophenyl)piperazino]-triazole | MCF-7 | 2.32 |
| Related Derivative | HepG2 | 5.36 |
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : Treatment with these compounds has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Specific studies demonstrated that these compounds can induce cell cycle arrest at the S and G2/M phases in cancer cells, further inhibiting tumor growth .
Antimicrobial Activity
In addition to anticancer properties, preliminary research suggests that this compound may possess antimicrobial activity:
- Broad Spectrum Activity : Some piperazine derivatives have shown effectiveness against bacterial strains and fungi in laboratory settings, indicating potential for development as antimicrobial agents.
Study on Anticancer Activity
A notable case study involved the evaluation of a series of piperazine derivatives against MCF-7 and HepG2 cell lines. Researchers found that modifications to the piperazine moiety significantly influenced cytotoxicity:
- Modification Impact : Substituting different groups on the piperazine ring led to variations in activity; for example, replacing a phenyl group with a benzyl moiety resulted in enhanced potency against cancer cells .
In Vivo Studies
In vivo studies have also been conducted using animal models to assess the efficacy of these compounds in targeting tumors. One study utilized radioactive tracing to confirm that certain derivatives effectively localized to tumor sites in mice models .
Q & A
Basic: What are the standard synthetic routes for 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine, and how are intermediates characterized?
The compound is typically synthesized via multi-step procedures involving:
- Cyclization reactions : For example, condensation of hydrazine derivatives with nitriles or carbonyl compounds to form the triazole core .
- Substitution reactions : Introduction of the 4-(4-chlorophenyl)piperazine moiety through nucleophilic substitution or coupling reactions under basic conditions .
- Intermediate characterization : Key intermediates (e.g., piperazine derivatives or triazole precursors) are validated using FT-IR (to confirm functional groups), NMR (for structural elucidation), and HPLC (for purity assessment) .
Basic: What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves the 3D molecular structure, including bond angles and torsion angles, as demonstrated for analogous triazole derivatives in crystallographic studies .
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing amine and aromatic protons. For example, the NH2 group in the triazole ring typically appears as a singlet near δ 6.5 ppm .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Basic: What safety protocols are recommended for handling this compound during synthesis?
- Waste management : Separate hazardous waste (e.g., chlorinated byproducts) and collaborate with certified waste disposal services to prevent environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic intermediates like 4-chlorophenyl derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Structural modifications : Introduce substituents at the triazole C5 position (e.g., alkyl or aryl groups) or alter the piperazine ring’s halogenation pattern (e.g., replacing Cl with F) to enhance lipophilicity or receptor binding .
- In vitro assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) or cancer cell lines, using dose-response curves to calculate IC50 values .
- Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., dopamine D3 receptors) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
- Standardize assay conditions : Control variables such as solvent (DMSO concentration), cell line passage number, and incubation time to ensure reproducibility .
- Comparative studies : Evaluate the compound alongside structurally similar analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to isolate the impact of specific functional groups .
- Meta-analysis : Cross-reference pharmacological data from peer-reviewed journals (e.g., antimicrobial vs. anticancer activities) to identify trends or outliers .
Advanced: What strategies improve synthetic yield and purity in large-scale preparations?
- Optimize reaction conditions : Use catalysts (e.g., Pd/C for coupling reactions) or microwave-assisted synthesis to accelerate reaction kinetics and reduce byproducts .
- Purification techniques : Employ column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
- Process control : Monitor reactions in real-time via TLC or in-line FT-IR to detect intermediates and adjust parameters dynamically .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to quantify binding affinity in receptor saturation studies .
- Gene expression profiling : Apply RNA-seq or CRISPR-Cas9 knockout models to identify downstream pathways affected by the compound .
- Pharmacokinetic studies : Assess bioavailability and metabolism in animal models using LC-MS/MS to detect parent compounds and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
